![molecular formula C12H20N2O4S2 B4744838 4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B4744838.png)
4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide
概要
説明
4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biology: The compound’s interactions with various enzymes make it a valuable tool for studying enzyme inhibition and metabolic pathways.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to a decrease in tumor cell proliferation and induces apoptosis. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes .
類似化合物との比較
Similar Compounds
- 4-(2-aminoethyl)benzenesulfonamide
- 4-(2-aminomethyl)benzenesulfonamide
- 4-(2-ethylamino)benzenesulfonamide
Uniqueness
4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide is unique due to its butylsulfonyl group, which enhances its ability to inhibit carbonic anhydrase IX selectively. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other benzenesulfonamide derivatives .
特性
IUPAC Name |
4-[2-(butylsulfonylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-2-3-10-19(15,16)14-9-8-11-4-6-12(7-5-11)20(13,17)18/h4-7,14H,2-3,8-10H2,1H3,(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSMBSBTWQVMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-cyclopropyl-6-(difluoromethyl)-3-[(2,3-dimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4744758.png)
![methyl 6-ethyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4744759.png)
![11-benzyl-5-hydrazinyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4744767.png)
![3-fluoro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B4744773.png)
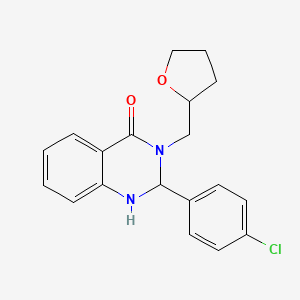
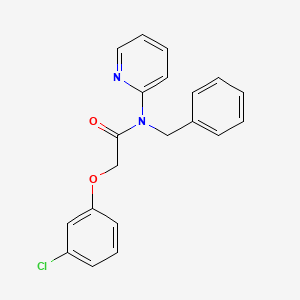
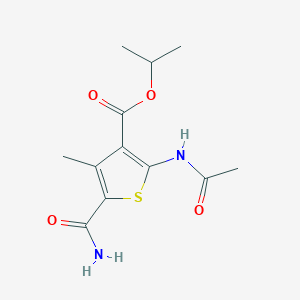
![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4744806.png)
![4-CHLORO-N~1~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4744810.png)
![1,3-DIETHYL 2-{[3-(THIOPHEN-2-YL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHYLIDENE}PROPANEDIOATE](/img/structure/B4744814.png)
![isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate](/img/structure/B4744822.png)
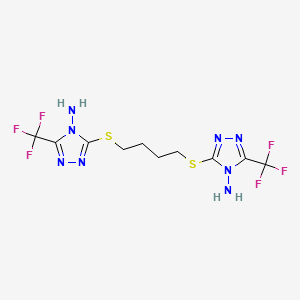
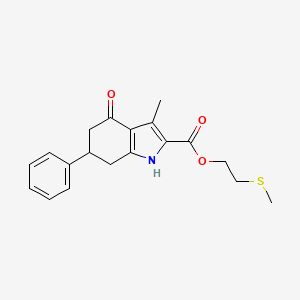
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4744877.png)
